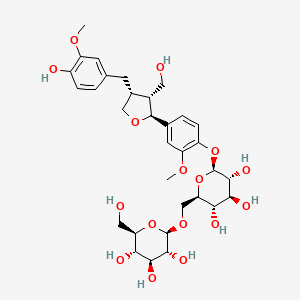

(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside

Description

(+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1→3)-beta-D-glucopyranoside (CAS: 639857-95-7) is a lignan diglucoside first isolated from the leaves of Syringa reticulata . Structurally, it consists of a lariciresinol aglycone linked to two β-D-glucopyranosyl units via a (1→3) glycosidic bond at the 4'-position of the aromatic ring. Its molecular formula is C₂₆H₃₄O₁₁, with a molecular weight of 522.542 g/mol .

Properties

Molecular Formula |

C32H44O16 |

|---|---|

Molecular Weight |

684.7 g/mol |

IUPAC Name |

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[4-[(2S,3R,4R)-4-[(4-hydroxy-3-methoxyphenyl)methyl]-3-(hydroxymethyl)oxolan-2-yl]-2-methoxyphenoxy]oxan-2-yl]methoxy]oxane-3,4,5-triol |

InChI |

InChI=1S/C32H44O16/c1-42-20-8-14(3-5-18(20)35)7-16-12-44-30(17(16)10-33)15-4-6-19(21(9-15)43-2)46-32-29(41)27(39)25(37)23(48-32)13-45-31-28(40)26(38)24(36)22(11-34)47-31/h3-6,8-9,16-17,22-41H,7,10-13H2,1-2H3/t16-,17-,22+,23+,24+,25+,26-,27-,28+,29+,30+,31+,32+/m0/s1 |

InChI Key |

ASBUJZATOUFOJD-NCIRKIHRSA-N |

Isomeric SMILES |

COC1=C(C=CC(=C1)C[C@H]2CO[C@@H]([C@H]2CO)C3=CC(=C(C=C3)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)OC)O |

Canonical SMILES |

COC1=C(C=CC(=C1)CC2COC(C2CO)C3=CC(=C(C=C3)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside typically involves the glycosylation of lariciresinol with glucose. The reaction conditions often include the use of glycosyl donors and acceptors in the presence of catalysts. Common catalysts used in these reactions are Lewis acids or enzymes that facilitate the glycosylation process.

Industrial Production Methods

Industrial production of this compound may involve biotechnological methods, such as the use of microbial fermentation or plant cell cultures. These methods can be optimized to produce the compound in larger quantities, ensuring a consistent and sustainable supply.

Chemical Reactions Analysis

Types of Reactions

(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of different oxidized products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at the glycosidic linkage or other reactive sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve nucleophiles or electrophiles under various conditions, such as acidic or basic environments.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while reduction can produce various reduced forms of the compound.

Scientific Research Applications

(+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside has several scientific research applications:

Chemistry: It is studied for its chemical properties and potential as a precursor for other bioactive compounds.

Biology: The compound is investigated for its role in plant metabolism and its potential health benefits.

Medicine: Research focuses on its potential therapeutic effects, including antioxidant, anti-inflammatory, and anticancer activities.

Industry: It is explored for its use in functional foods, nutraceuticals, and cosmetics due to its bioactive properties.

Mechanism of Action

The mechanism of action of (+)-Lariciresinol 4’-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It may exert its effects through:

Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.

Anti-inflammatory Effects: Modulating inflammatory pathways and reducing the production of pro-inflammatory cytokines.

Anticancer Activity: Inducing apoptosis in cancer cells and inhibiting tumor growth.

Comparison with Similar Compounds

Structural Differences

The structural uniqueness of (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1→3)-beta-D-glucopyranoside lies in its diglucosylation pattern and glycosidic linkage. Key comparisons with related lignan glycosides are summarized below:

Key Observations :

- Positional Isomerism: Unlike tianshanoside A, which is glycosylated at the 9-position, the target compound’s 4'-glycosylation may influence its interaction with biological targets (e.g., enzymes or receptors) .

- Linkage Specificity: The (1→3) linkage distinguishes it from lariciresinol-4'-bis-O-β-D-glucopyranoside, which likely has a (1→4) or (1→6) linkage for the second glucose .

- Aglycone Diversity: Compared to syringaresinol or pinoresinol glycosides, the lariciresinol backbone may confer distinct antioxidant or estrogenic properties .

Antibiofilm Activity

- The aglycone lariciresinol exhibits dose-dependent antibiofilm activity against Listeria monocytogenes (54 μM in maple syrup) but requires higher concentrations in purified form (~200 μM) for efficacy .

- Matairesinoside, a structurally similar lignan glycoside, lacks this activity, highlighting the importance of the diglucoside moiety in enhancing solubility or target binding .

Anticancer Potential

- Syringaresinol 4-β-D-glucopyranoside shows weaker ER-β affinity compared to lariciresinol derivatives, suggesting aglycone structure dictates receptor specificity .

Physicochemical Properties

- Solubility: Diglucosides like (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1→3)-beta-D-glucopyranoside are more water-soluble than monoglucosides (e.g., lariciresinol-4'-O-glucoside), enhancing bioavailability .

- Stability : The (1→3) glycosidic bond may confer resistance to enzymatic hydrolysis compared to (1→2) or (1→6) linkages, as seen in laminarabiosides .

Biological Activity

Introduction

(+)-Lariciresinol 4'-O-beta-D-glucopyranosyl-(1->3)-beta-D-glucopyranoside (commonly referred to as lariciresinol glucoside) is a lignan glycoside that has garnered attention due to its various biological activities. This compound is primarily derived from the roots of Isatis indigotica, a plant traditionally used in Chinese medicine for its antiviral and anti-inflammatory properties. This article discusses the biological activity of lariciresinol glucoside, focusing on its mechanisms, therapeutic potential, and synthesis.

Chemical Structure and Synthesis

The compound's structure features a glucopyranosyl group linked to a lariciresinol moiety, which is known for its antioxidant properties. The synthesis of lariciresinol glucosides involves several enzymatic steps, including the action of pinoresinol reductases (PrRs) and glucosyltransferases (UGTs) that facilitate the conversion of pinoresinol into lariciresinol and subsequently into glycosides .

Table 1: Summary of Enzymatic Pathways for Lariciresinol Synthesis

| Enzyme Type | Enzyme Name | Function |

|---|---|---|

| Pinoresinol Reductase | PrR from Arabidopsis thaliana | Converts pinoresinol to lariciresinol |

| Glucosyltransferase | UGT71C1 | Catalyzes the glycosylation of lariciresinol |

| DIR Protein | DIR1/2 | Directs stereoselective dimerization |

Antiviral Properties

Research indicates that lariciresinol glucoside exhibits significant antiviral activity, particularly against influenza viruses. A study demonstrated that extracts from Isatis indigotica, rich in lariciresinol glucosides, can inhibit pro-inflammatory responses induced by influenza A virus infections. This suggests a potential role in mitigating viral infections through modulation of immune responses .

Anti-inflammatory Effects

Lariciresinol glucoside has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In vitro studies have indicated that this compound can downregulate inflammatory pathways, thereby providing therapeutic benefits for conditions characterized by excessive inflammation .

Antioxidant Activity

The antioxidant capacity of lariciresinol glucoside is noteworthy. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases, including cancer and cardiovascular diseases. This activity is attributed to the structural features of lignans, which enhance their electron-donating ability .

Case Studies

- Influenza Treatment : A clinical study involving patients with influenza showed that administration of Isatis indigotica extracts resulted in significant reductions in symptom severity and duration. The presence of lariciresinol glucosides was correlated with these therapeutic effects .

- Inflammation Models : In animal models of inflammation, treatment with lariciresinol glucoside resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent .

Q & A

Basic Research Questions

Q. How can (+)-Lariciresinol 4'-O-beta-D-Glucopyranosyl-(1->3)-beta-D-glucopyranoside be isolated and purified from natural sources?

- Methodology :

- Extraction : Use polar solvents (e.g., methanol, ethanol, or aqueous mixtures) to extract lignans from plant tissues (e.g., roots, stems, or seeds).

- Chromatography : Fractionate crude extracts using column chromatography (e.g., silica gel, Sephadex LH-20) followed by reverse-phase HPLC with C18 columns. Monitor fractions via TLC or LC-MS for target compound identification .

- Validation : Confirm purity (>95%) using NMR (¹H/¹³C) and high-resolution mass spectrometry (HR-MS).

Q. What analytical techniques are critical for structural elucidation of this compound?

- Key Techniques :

- NMR Spectroscopy : Assign glycosidic linkage positions (e.g., 1→3 bond between glucopyranosyl units) via 2D NMR (COSY, HSQC, HMBC) .

- Mass Spectrometry : Use LC-ESI-MS/MS to confirm molecular weight (C32H44O16, MW 684.7) and fragmentation patterns .

- X-ray Crystallography (if crystalline): Resolve absolute stereochemistry of the lariciresinol core and glycosidic bonds .

Q. What are the primary biological sources of this compound?

- Natural Sources :

- Isolated from plants in the Lobelia, Peucedanum, and Iris genera.

- Biosynthesized via lignan pathways involving pinoresinol/lariciresinol reductase (PLR) enzymes .

Advanced Research Questions

Q. How can the biosynthetic pathway of this compound be studied in planta?

- Experimental Design :

- Gene Silencing : Use RNAi or CRISPR-Cas9 to knock down PLR genes in model plants (e.g., Iris) and quantify lariciresinol derivatives via LC-MS .

- Enzyme Assays : Recombinantly express PLR isoforms and test substrate specificity (e.g., (±)-pinoresinol vs. (±)-lariciresinol) using kinetic parameters (Km, kcat) .

- Isotope Labeling : Track ¹³C-labeled precursors (e.g., coniferyl alcohol) in tissue cultures to map glycosylation steps .

Q. What in vitro bioactivity assays are suitable for evaluating its pharmacological potential?

- Assay Recommendations :

- Antioxidant Activity : Measure DPPH/ABTS radical scavenging or SOD enzyme modulation.

- Anti-inflammatory : Test inhibition of COX-2 or TNF-α in macrophage cell lines (e.g., RAW 264.7).

- Anticancer : Use MTT assays on cancer cell lines (e.g., HepG2, MCF-7) and compare IC50 values to unglycosylated lariciresinol .

Q. How can regioselective glycosylation be achieved during chemical synthesis?

- Synthetic Strategies :

- Protecting Groups : Temporarily block hydroxyls on lariciresinol with acetyl or benzyl groups to direct glycosylation to the 4'-O position.

- Glycosyl Donors : Use imidate or trichloroacetimidate donors (e.g., β-D-glucopyranosyl trichloroacetimidate) for 1→3 linkage formation .

- Enzymatic Synthesis : Employ glycosyltransferases (e.g., UGT71A15) for stereospecific glucosylation .

Data Analysis and Contradictions

Q. How to resolve discrepancies in bioactivity data across studies?

- Troubleshooting :

- Purity Verification : Re-analyze compound batches via HPLC and NMR to exclude impurities .

- Assay Standardization : Use positive controls (e.g., quercetin for antioxidant assays) and normalize data to cell viability.

- Structural Confirmation : Re-examine glycosidic bond stereochemistry, as α/β anomers can alter activity .

Q. What computational tools predict the compound’s pharmacokinetic properties?

- In Silico Methods :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.